molecular formula C11H12O3 B1368278 1-(3-Methoxyphenyl)butane-1,3-dione CAS No. 29681-99-0

1-(3-Methoxyphenyl)butane-1,3-dione

Cat. No. B1368278
CAS RN: 29681-99-0
M. Wt: 192.21 g/mol
InChI Key: HUXYMKWEORLDII-UHFFFAOYSA-N
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Description

“1-(3-Methoxyphenyl)butane-1,3-dione” is a chemical compound with the molecular formula C11H12O3 and a molecular weight of 192.21 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “1-(3-Methoxyphenyl)butane-1,3-dione” is represented by the formula C11H12O3 . The InChI code for this compound is 1S/C11H12O3/c1-8(12)6-11(13)9-4-3-5-10(7-9)14-2/h3-5,7H,6H2,1-2H3 .


Physical And Chemical Properties Analysis

The physical state and storage conditions of “1-(3-Methoxyphenyl)butane-1,3-dione” are not specified in the available sources .

Scientific Research Applications

Proteomics Research

1-(3-Methoxyphenyl)butane-1,3-dione: is utilized in proteomics research, where it may serve as a reagent or a building block in the synthesis of more complex molecules. Its molecular weight of 192.21 g/mol and formula C11H12O3 make it suitable for custom synthesis and procurement for specialized research needs .

Organic Synthesis

This compound is valuable in organic synthesis, particularly in the creation of new chemical entities that could have pharmacological or therapeutic effects. Its structure allows for modifications that can lead to the discovery of novel compounds with potential biological activity .

Material Science

In material science, 1-(3-Methoxyphenyl)butane-1,3-dione can be used to develop new polymeric materials. Its chemical properties could be harnessed to create polymers with specific characteristics, such as increased durability or enhanced thermal stability .

Chemical Education

For educational purposes, this compound provides a practical example of diketone chemistry. It can be used to demonstrate various chemical reactions and principles, such as nucleophilic addition or the formation of heterocycles, in academic settings .

Analytical Chemistry

Analytical chemists may use 1-(3-Methoxyphenyl)butane-1,3-dione as a standard or reference compound in chromatography or spectrometry. Its distinct chemical signature helps in the calibration of instruments and the quantification of similar compounds .

Pharmacology

Due to its structural features, 1-(3-Methoxyphenyl)butane-1,3-dione could be explored for its pharmacological properties. Researchers might investigate its potential as a precursor for drug development, especially in the realm of central nervous system disorders where related compounds have shown activity .

Cosmetic Industry

This compound’s derivatives may find applications in the cosmetic industry, particularly in sunscreen formulations. Its ability to absorb certain wavelengths of light could be leveraged to protect the skin from harmful UV radiation .

Environmental Science

In environmental science, 1-(3-Methoxyphenyl)butane-1,3-dione could be studied for its environmental impact and degradation products. Understanding its behavior in different ecosystems can inform the development of safer and more eco-friendly chemicals .

Safety and Hazards

“1-(3-Methoxyphenyl)butane-1,3-dione” is labeled as an irritant, indicating that it may cause skin and eye irritation, and may be harmful if inhaled or swallowed . A Material Safety Data Sheet (MSDS) should be consulted for more detailed safety information .

properties

IUPAC Name

1-(3-methoxyphenyl)butane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-8(12)6-11(13)9-4-3-5-10(7-9)14-2/h3-5,7H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXYMKWEORLDII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10558204
Record name 1-(3-Methoxyphenyl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10558204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methoxyphenyl)butane-1,3-dione

CAS RN

29681-99-0
Record name 1-(3-Methoxyphenyl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10558204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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